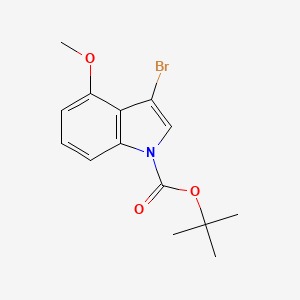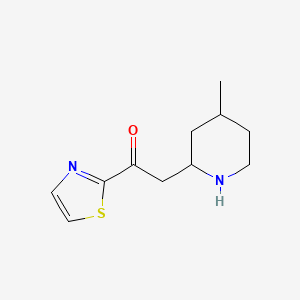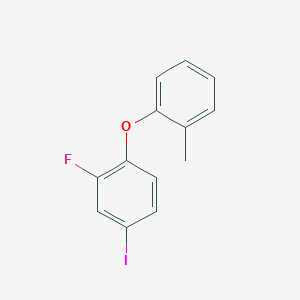![molecular formula C13H12O3S B13084911 (2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B13084911.png)
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol: is an organic compound that belongs to the class of thienodioxins It is characterized by the presence of a thieno[3,4-b][1,4]dioxin ring system substituted with a phenyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol typically involves the following steps:
Formation of the Thieno[3,4-b][1,4]dioxin Ring System: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using phenyl halides and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反应分析
Types of Reactions:
Oxidation: (2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
Conductive Polymers: The compound can be polymerized to form conductive polymers, which are used in organic electronics and sensors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development:
Biocompatible Materials: Used in the synthesis of biocompatible materials for medical devices and implants.
Industry:
Organic Electronics: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Nanotechnology: Employed in the synthesis of nanocomposites and nanomaterials with enhanced properties.
作用机制
The mechanism of action of (2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol involves its interaction with molecular targets through various pathways:
Electron Transfer: The compound can participate in electron transfer reactions, making it useful in electronic applications.
Binding to Receptors: In biological systems, it may bind to specific receptors, influencing cellular processes.
Catalytic Activity: It can act as a catalyst in certain chemical reactions, facilitating the transformation of substrates.
相似化合物的比较
- (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol
- 4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the position and type of substituents on the thieno[3,4-b][1,4]dioxin ring system.
- Unique Properties: (2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol is unique due to the presence of both a phenyl group and a hydroxymethyl group, which confer distinct electronic and steric properties.
- Applications: The unique structural features of this compound make it particularly suitable for applications in organic electronics and materials science, where its analogs may not perform as effectively.
属性
分子式 |
C13H12O3S |
|---|---|
分子量 |
248.30 g/mol |
IUPAC 名称 |
2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl(phenyl)methanol |
InChI |
InChI=1S/C13H12O3S/c14-11(9-4-2-1-3-5-9)13-12-10(8-17-13)15-6-7-16-12/h1-5,8,11,14H,6-7H2 |
InChI 键 |
QQEXWOYOTOLWMH-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(SC=C2O1)C(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13084858.png)




![1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13084876.png)


![Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate](/img/structure/B13084894.png)
![7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13084905.png)

